MLS001234379

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

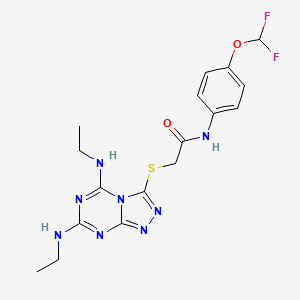

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide is a complex organic compound with a unique structure that includes triazolo and triazin moieties

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapy. The triazolo-triazine scaffold has been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes related to tumor growth and proliferation.

- Case Study : A study published in Pharmaceutical Research demonstrated that derivatives of triazolo-triazines showed significant activity against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .

- Mechanism : The compound's ability to interfere with DNA synthesis and repair mechanisms has been proposed as a key pathway through which it exerts its anticancer effects.

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

- Research Findings : A comparative analysis showed that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Neuropharmacological Applications

The potential neuroprotective effects of this compound are being investigated for their application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Neuroprotection : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage . This property could be leveraged in developing treatments aimed at slowing the progression of neurodegenerative disorders.

- Cognitive Enhancement : There is ongoing research into the cognitive-enhancing effects of similar compounds within its class, suggesting a potential role in managing cognitive decline associated with aging.

Data Table: Summary of Applications

Méthodes De Préparation

The synthesis of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Analyse Des Réactions Chimiques

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can modify the triazolo or triazin rings, potentially altering the compound’s properties.

Substitution: The ethylamino groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazolo and triazin rings may interact with enzymes or receptors, modulating their activity. The ethylamino and difluoromethoxy groups can enhance the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Compared to other similar compounds, 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide stands out due to its unique combination of functional groups. Similar compounds include:

- 2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone

- 5,7-bis-ethylamino-[1,2,4]triazolo[4,3-a][1,3,5]triazine-3-thiol .

Activité Biologique

The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N10O3S with a molecular weight of approximately 434.48 g/mol. The structural complexity arises from the presence of a triazole moiety and various functional groups that contribute to its biological activity.

Structural Representation

Antimicrobial Activity

- Antibacterial Properties : Compounds related to the triazole class have demonstrated significant antibacterial activity against various strains of bacteria. For instance, studies have indicated that derivatives of 1,2,4-triazoles exhibit MIC values ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The triazole framework is well-known for its antifungal properties. Compounds similar to the one have shown effectiveness against fungi like Candida albicans, with MIC values indicating robust antifungal potential .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, mercapto-substituted 1,2,4-triazoles have been reported to exert chemopreventive effects and exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The structure-activity relationship indicates that modifications in the triazole ring can enhance cytotoxic effects.

Anti-inflammatory and Analgesic Effects

Triazole compounds have also been explored for their anti-inflammatory properties. Some derivatives have shown promise in reducing inflammation in preclinical models, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly impacts activity. For example, introducing a difluoromethoxy group has been associated with enhanced antibacterial efficacy .

- Linker Variations : The sulfanyl linkage in the compound plays a vital role in modulating interactions with biological targets, influencing both potency and selectivity against specific pathogens .

Data Table: Biological Activities of Related Compounds

| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | 0.125 μg/mL |

| Compound B | Antifungal | C. albicans | 0.5 μg/mL |

| Compound C | Anticancer | MCF-7 | IC50 = 1.61 µg/mL |

| Compound D | Anti-inflammatory | In vitro model | Not specified |

Study 1: Antimicrobial Efficacy

A study conducted by Barbuceanu et al. synthesized various mercapto-1,2,4-triazoles and evaluated their antibacterial activities against S. aureus and E. coli. One compound exhibited an MIC value of 8 μg/mL against Bacillus cereus, demonstrating significant antibacterial potential .

Study 2: Cytotoxic Activity

In another investigation focused on triazole derivatives, compounds were assessed for cytotoxicity against human cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to standard chemotherapeutic agents .

Propriétés

IUPAC Name |

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N8O2S/c1-3-20-14-23-15(21-4-2)27-16(24-14)25-26-17(27)30-9-12(28)22-10-5-7-11(8-6-10)29-13(18)19/h5-8,13H,3-4,9H2,1-2H3,(H,22,28)(H2,20,21,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJZJELIZYMQIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=C(C=C3)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N8O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.